![molecular formula C36H26F2NO2P B14779245 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine involves multiple steps, including the formation of the pentacyclic core and the subsequent attachment of the pyrrolidine and fluorophenyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used in the study of complex molecular structures and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine: A similar compound with a different functional group arrangement.
[(2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane: Another related compound used in pharmaceutical testing.
Uniqueness
1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Propiedades
Fórmula molecular |
C36H26F2NO2P |
|---|---|
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C36H26F2NO2P/c37-27-15-9-25(10-16-27)31-19-20-32(26-11-17-28(38)18-12-26)39(31)42-40-33-21-13-23-5-1-3-7-29(23)35(33)36-30-8-4-2-6-24(30)14-22-34(36)41-42/h1-18,21-22,31-32H,19-20H2 |
Clave InChI |
ITRGJBOBQDNLCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1C2=CC=C(C=C2)F)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
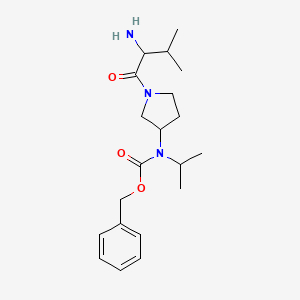
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)

![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
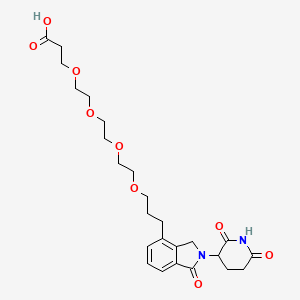
![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)

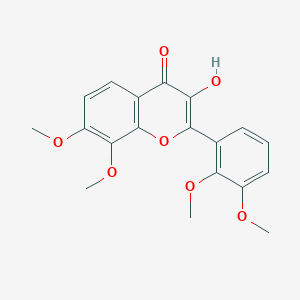
![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)

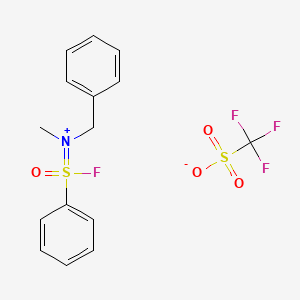
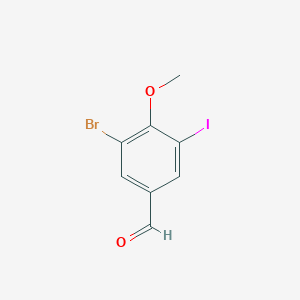
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
